N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an ethyl group, a nitro group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronate ester to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester group but different substituents on the pyridine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate ester and sulfonamide groups.
Uniqueness
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H20BN3O4 |
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Molecular Weight |
293.13 g/mol |
IUPAC Name |
N-ethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H20BN3O4/c1-6-15-11-10(17(18)19)7-9(8-16-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3,(H,15,16) |
InChI Key |
YNMDCWWTYFITHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)[N+](=O)[O-] |
Origin of Product |
United States |
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